molecular formula C8H6ClF3N2 B8135223 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride

5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B8135223
M. Wt: 222.59 g/mol
InChI Key: WLCHVEOHBFJMQL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a hydrochloride salt. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in drug discovery for optimizing pharmacokinetic properties .

Properties

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2.ClH/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHVEOHBFJMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a suitable catalyst. The reaction conditions often include the use of a non-nucleophilic solvent such as tert-butanol to increase the yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, with some reactions occurring under mild conditions and others requiring more stringent conditions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, nucleophilic aromatic substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antimycobacterial Activity : Research has shown that imidazo[1,2-a]pyridine derivatives exhibit potent activity against Mycobacterium tuberculosis. For instance, compounds derived from this scaffold have been tested for their efficacy against multi-drug resistant strains of tuberculosis. A notable compound identified in studies is ND-8454, which demonstrated significant anti-tubercular properties with minimal inhibitory concentrations (MICs) in the range of 0.1 to 10 mg/kg .
  • Anthelmintic Activity : Another promising application lies in the treatment of parasitic infections. Studies have evaluated the efficacy of 5-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives against Haemonchus contortus, a major parasite affecting livestock. The compounds exhibited a unique antagonistic action on cholinergic receptors, suggesting potential as novel anthelmintics .
  • Cancer Therapeutics : The imidazo[1,2-a]pyridine structure has been explored for its potential as an anticancer agent. Compounds within this class have shown effectiveness as kinase inhibitors and phosphodiesterase inhibitors, which are crucial pathways in cancer progression .

Agrochemical Applications

The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it suitable for agrochemical formulations. Several derivatives have been developed for use as crop protection agents:

  • Pesticidal Properties : Trifluoromethylpyridine derivatives are utilized in various agrochemicals designed to protect crops from pests. They exhibit broad-spectrum activity against a range of insects and pathogens .
  • Fungal Inhibition : Some imidazo[1,2-a]pyridine compounds have been identified as effective agents against fungal pathogens affecting plants. The mechanism often involves disrupting fungal growth through inhibition of specific enzymatic pathways .

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (µg/mL)Activity Against
ND-84540.5Multi-drug resistant TB
Compound A1.0Non-MDR TB
Compound B>32Ineffective

Table 2: Anthelmintic Activity Against Haemonchus contortus

CompoundMIC (µM)Mechanism of Action
5e100Cholinergic antagonist
Compound C250Agonist
Compound D>500Ineffective

Case Study: Antimycobacterial Screening

In a study evaluating various imidazo[1,2-a]pyridine derivatives for their antimycobacterial properties, ND-8454 was synthesized and tested against several strains of Mycobacterium tuberculosis. The compound demonstrated exceptional potency with an MIC significantly lower than traditional treatments, indicating its potential as a new therapeutic agent .

Case Study: Development of Anthelmintics

A series of experiments were conducted to assess the efficacy of different derivatives on H. contortus larvae using the Larval Paralysis Test (LPT). The results revealed that compound 5e effectively paralyzed the larvae at concentrations as low as 31.25 µM, showcasing its potential as a novel anthelmintic with a unique mechanism of action .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Substituents Molecular Weight Key Properties/Applications References
5-(Trifluoromethyl)imidazo[1,2-a]pyridine HCl -CF₃ (5-position), HCl salt ~263.63 (estimated) Enhanced lipophilicity; potential kinase/PI3K inhibition (inferred from analogs)
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate -CH₃ (5-position), ester group 258.20 Precursor for HIF-1α prolyl hydroxylase inhibitors; FXa inhibitor development
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester -Cl (8), -CF₃ (6), ester group 338.71 Selective nematicide (Fluazaindolizine derivative); targets plant-parasitic nematodes
3-(1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine -F (aryl), dichlorobenzyl-triazole 501.34 Constitutive androstane receptor (CAR) agonist; high yield (74%) in synthesis
8-(Trifluoromethyl)imidazo[1,2-a]pyridine -CF₃ (8-position) 216.17 Fluorinated building block for drug discovery; commercial availability (CymitQuimica)

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group at position 5 or 6 (as in Fluazaindolizine derivatives) enhances target selectivity and metabolic stability compared to non-fluorinated analogs . Chlorine or aryl substituents (e.g., 4-fluorophenyl in ) improve binding affinity to receptors like CAR, with yields >70% in click chemistry syntheses .

Synthetic Accessibility :

  • Transition-metal-free methods (e.g., arylhydrazine hydrochloride with DBU) enable efficient C–H arylation of imidazo[1,2-a]pyridines at room temperature, applicable to trifluoromethyl derivatives .
  • Microwave-assisted synthesis (e.g., for pyrrolo-imidazo[1,2-a]pyridines) achieves moderate to good yields (66–74%) for complex heterocycles .

Physicochemical Properties :

  • Hydrochloride salts (e.g., 8-bromo-6-chloroimidazo[1,2-a]pyridine HCl) improve solubility for in vivo applications, though stability under acidic conditions must be monitored .
  • Ester derivatives (e.g., ethyl carboxylates) serve as intermediates for prodrug development, balancing lipophilicity and hydrolytic activation .

Commercial and Industrial Relevance: Fluorinated imidazo[1,2-a]pyridines are marketed as high-value building blocks (e.g., CymitQuimica’s 8-CF₃ analog at €1,000/g), underscoring their demand in oncology and antimicrobial research .

Biological Activity

5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride is a notable compound within the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Overview of Imidazo[1,2-a]pyridine Compounds

Imidazo[1,2-a]pyridine derivatives are characterized by their unique nitrogen-containing heterocyclic structures. They have garnered attention due to their wide range of pharmacological properties, including:

  • Antimicrobial
  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Antituberculosis

The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them more effective in biological applications.

Synthesis of this compound

The synthesis typically involves:

  • Starting Materials : 2-Amino-3-trifluoromethyl-pyridine and appropriate reagents.
  • Reactions : Cyclization reactions often facilitated by acid catalysts or heat.
  • Purification : The product is usually purified through recrystallization or chromatography.

Antimicrobial Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies show that compounds in this class have minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (µg/mL)Pathogen
5-(Trifluoromethyl)IP0.05M. tuberculosis
IPA-60.05M. tuberculosis
IPA-90.4M. tuberculosis
IPS-10.4M. tuberculosis

Antiviral Activity

Imidazo[1,2-a]pyridines have also been evaluated for their antiviral properties. Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication through interactions with viral enzymes or host cell receptors .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity:

  • Trifluoromethyl Substitution : Enhances potency and selectivity.
  • Positioning of Functional Groups : Varies the interaction with biological targets.

Key Findings from SAR Studies

  • Compounds with halogen substitutions tend to exhibit higher activity.
  • The presence of electron-withdrawing groups increases the lipophilicity and bioavailability.

Case Studies

Several case studies highlight the efficacy of this compound:

  • A study demonstrated its potential as an anti-tubercular agent with a remarkable MIC of 0.05 µg/mL against resistant strains .
  • Another investigation focused on its role in inhibiting specific enzymes involved in viral replication, showcasing its versatility as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride?

  • Methodological Answer : The compound can be synthesized via a modified pTsCl/DABCO protocol, which is safe and tolerant of hydroxyl functional groups. This method involves condensation of 2-aminopyridine derivatives with chloroacetic acid in the presence of trimethylamine, followed by nitration and chlorination steps . Alternatively, a two-step substitution reaction starting from ethyl pyruvate and 2,3-dichloro-5-(trifluoromethyl)pyridine yields intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) with high yields (87–94%), which are then coupled to form the target compound .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.8 ppm), trifluoromethyl group coupling patterns (e.g., δ 7.93 ppm for CF3 in compound 47), and splitting patterns from substituents (e.g., doublets or triplets) .
  • 13C NMR : The CF3 group appears at ~120–125 ppm (quartet due to coupling with fluorine).
  • IR : Absorptions at 1722–1730 cm⁻¹ (ester C=O), 1512–1447 cm⁻¹ (aromatic C=C), and 1350–1300 cm⁻¹ (C-F stretching) confirm functional groups .

Q. What structural modifications of imidazo[1,2-a]pyridine enhance biological activity?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., CF3 at position 5) improve metabolic stability and receptor binding.
  • Heterocyclic Fusion : Pyrrolo-imidazo[1,2-a]pyridine scaffolds (e.g., compound 5z) exhibit enhanced π-π stacking and solubility, critical for antiviral or anti-inflammatory activity .
  • SAR Guidelines : Position 7 tolerates aryl or heteroaryl groups (e.g., 4-methoxyphenyl), while position 3 is optimal for electrophilic substitutions (e.g., Friedel-Crafts acylation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for C-3 functionalization of 5-(trifluoromethyl)imidazo[1,2-a]pyridine?

  • Methodological Answer :

  • Friedel-Crafts Acylation : Use catalytic AlCl3 (10 mol%) in a one-pot reaction with acetyl chloride. Computational modeling (e.g., DFT) predicts regioselectivity at C-3 due to electron-rich aromatic systems .
  • Radical Reactions : Metal-free photoredox catalysis with eosin Y and visible light enables C-H alkylation or arylation at C-3, avoiding stoichiometric organometallic reagents .

Q. What strategies address contradictions in substrate scope during cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Studies : For Cadogan cyclization, ensure nitroarene intermediates (e.g., 2-chloro-3-nitroimidazo[1,2-a]pyridine) are fully reduced to avoid side reactions.
  • Substrate Screening : Test trisubstituted alkenes (e.g., 3q-t) under microwave conditions (MeOH/H2O, 1:2 v/v) with trifluoroacetic acid to improve yields of pyrrolo-imidazo[1,2-a]pyridines (e.g., 5y: 66% yield) .

Q. How can computational models predict ligand-receptor interactions for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Docking Studies : Use validated GABA receptor models to simulate binding of acetylated derivatives. Key interactions include hydrogen bonding with Glu155 and hydrophobic contacts with the CF3 group .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on RMSD values (<2.0 Å) and binding free energy calculations (MM/PBSA) .

Q. What in vivo models are suitable for evaluating anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Murine Models : Use LPS-induced acute lung injury (ALI) to test compounds (e.g., 10 mg/kg dose) for reduction in pro-inflammatory cytokines (IL-6, TNF-α) .
  • Histopathology : Compare treated vs. control groups for neutrophil infiltration and fibrosis markers (e.g., collagen deposition) using Masson’s trichrome staining .

Notes

  • Contradictions : reports higher yields for aryl-substituted derivatives compared to heterocyclic analogs, suggesting substrate-specific optimization is critical.

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